molecular formula C19H12O3 B11842841 2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid CAS No. 63559-04-6

2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid

Cat. No.: B11842841
CAS No.: 63559-04-6
M. Wt: 288.3 g/mol
InChI Key: HYYKZILLBDCNLL-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)benzofuran-3-carboxylic acid is a chemical compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)benzofuran-3-carboxylic acid typically involves the annulation of 2-(alkoxycarbonyl)allyl carbonates with 2-(2-hydroxyphenyl)-2-oxoacetic esters in the presence of a triphenylphosphine catalyst. This reaction is initiated by the generation of phosphorus ylide, which then attacks the methacrylate esters .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis, which provides high yields and fewer side reactions. This method is particularly useful for constructing complex benzofuran ring systems .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)benzofuran-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Naphthalen-1-yl)benzofuran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Benzofuran-2-carboxylic acid
  • Naphthofuran-3-carboxylic acid
  • Indole-3-carboxylic acid

Uniqueness

2-(Naphthalen-1-yl)benzofuran-3-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.

Properties

CAS No.

63559-04-6

Molecular Formula

C19H12O3

Molecular Weight

288.3 g/mol

IUPAC Name

2-naphthalen-1-yl-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C19H12O3/c20-19(21)17-15-9-3-4-11-16(15)22-18(17)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,20,21)

InChI Key

HYYKZILLBDCNLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4O3)C(=O)O

Origin of Product

United States

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